molecular formula C17H20FN3O B15116373 N-(3-fluoro-4-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

N-(3-fluoro-4-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B15116373
M. Wt: 301.36 g/mol
InChI Key: UGGLPZKMKWCIOY-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Substitution Reactions:

    Oxanyl Group Addition: The oxanyl group can be introduced via a nucleophilic substitution reaction using an oxan-4-yl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine
  • N-(3-fluoro-4-ethylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine
  • N-(3-fluoro-4-methylphenyl)-2-ethyl-6-(oxan-4-yl)pyrimidin-4-amine

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the oxanyl group contributes to its solubility and interaction with biological targets.

Properties

Molecular Formula

C17H20FN3O

Molecular Weight

301.36 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C17H20FN3O/c1-11-3-4-14(9-15(11)18)21-17-10-16(19-12(2)20-17)13-5-7-22-8-6-13/h3-4,9-10,13H,5-8H2,1-2H3,(H,19,20,21)

InChI Key

UGGLPZKMKWCIOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2)C3CCOCC3)C)F

Origin of Product

United States

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